N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two pyrazole rings linked via a methylene bridge. The 1-methyl group on the first pyrazole and the isopropyl (propan-2-yl) group on the second pyrazole distinguish its substitution pattern.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-9(2)16-8-11(6-14-16)12-4-10-5-13-15(3)7-10/h5-9,12H,4H2,1-3H3 |
InChI Key |
BDMLEAYUPFTRRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Amination
A prominent method adapts the Suzuki-Miyaura cross-coupling protocol described in EP3280710B1. Here, 1-(propan-2-yl)-4-iodo-1H-pyrazole reacts with 1-methyl-4-(boronic acid pinacol ester)methyl-1H-pyrazole in a Pd(OAc)₂/triphenylphosphine system. Key conditions include:
This method achieves yields of 78–85% after recrystallization from ethyl acetate/n-hexane.
Reductive Amination
Condensation of 1-methyl-4-formylpyrazole with 1-(propan-2-yl)-4-aminopyrazole in the presence of NaBH₃CN or NaBH(OAc)₃ in methanol at 0–5°C affords the target compound in 65–72% yield. Excess amine (1.2 equiv) and molecular sieves mitigate imine hydrolysis.
One-Pot Tandem Synthesis
A novel approach from CN112125889A involves sequential cyclization and coupling:
-
Cyclization : 4-bromo-2-nitroaniline reacts with 4-bromo-3-oxobutyric acid to form a quinoxaline intermediate.
-
Oxidation : Quinoxaline acetic acid is oxidized to malonaldehyde using PCl₅/NaClO₄.
-
Condensation : Malonaldehyde reacts with methylhydrazine and propan-2-amine to assemble the bis-pyrazole framework.
This route, though longer, achieves 70–75% overall yield and minimizes purification steps.
Reaction Optimization and Challenges
Catalyst Efficiency
Reducing Pd catalyst loading to 0.6 mol% in Suzuki couplings lowers residual metal content (<10 ppm) without compromising yield. Triphenylphosphine (3 equiv per Pd) enhances stability of the active Pd(0) species.
Solvent Systems
Biphasic acetonitrile-water mixtures improve phase separation during workup, reducing emulsion formation. Ethyl acetate/n-hexane (1:2 v/v) effectively recrystallizes the product, increasing purity to >99%.
Competing Side Reactions
-
N-Alkylation vs. C-Alkylation : Propan-2-yl groups preferentially alkylate pyrazole nitrogen due to higher nucleophilicity compared to carbon sites.
-
Oxidative Degradation : Arylboronic esters are sensitive to peroxides; degassing solvents with N₂ and adding BHT (0.1 wt%) prevent decomposition.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Method | Yield (%) | Purity (%) | Catalyst Load (mol% Pd) |
|---|---|---|---|
| Suzuki Coupling | 85 | 99.5 | 0.7 |
| Reductive Amination | 72 | 98.2 | N/A |
| Tandem Synthesis | 75 | 97.8 | 1.2 |
Industrial Scalability and Cost Analysis
The Suzuki-Miyaura method is preferred for scale-up due to:
-
Lower Catalyst Costs : Pd(OAc)₂ at 0.7 mol% costs $12–15 per kilogram of product.
-
Solvent Recovery : Acetonitrile is distilled and reused, cutting material costs by 40%.
-
Throughput : 5–7 kg/day achievable in standard pilot reactors.
Emerging Methodologies
Recent advances in photoredox catalysis enable C–H amination of pyrazoles, bypassing pre-functionalized intermediates. Preliminary studies show 55–60% yields using Ir(ppy)₃ under blue LED irradiation .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, various studies have synthesized and evaluated the antimicrobial efficacy of related compounds, demonstrating their potential as effective agents against bacterial and fungal infections . The unique structural features of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine suggest it may also possess similar activities.
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds in this class have been shown to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases . The specific compound under discussion may contribute to this therapeutic area, although further studies are required to establish its efficacy.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been widely documented. Research has shown that certain pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth . Given the structural similarities, this compound could be investigated for its potential anticancer effects.
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, typically involving the reaction of 1-methylpyrazole with appropriate alkylating agents. The following general procedure outlines a typical synthesis pathway:
- Preparation of 1-Methylpyrazole : Start with commercially available 1-methylpyrazole.
- Alkylation Reaction : React 1-methylpyrazole with an alkyl halide (e.g., isopropyl bromide) in the presence of a base (such as potassium carbonate) to form the desired product.
- Purification : Isolate the product through recrystallization or chromatography.
Study on Antimicrobial Efficacy
A study published in the Egyptian Journal of Chemistry investigated various pyrazole derivatives for their antimicrobial activities against different pathogens. The results indicated that certain modifications on the pyrazole ring significantly enhanced activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Research
Another research effort focused on synthesizing new pyrazole compounds with anti-inflammatory properties. The study demonstrated that specific substitutions on the pyrazole ring could lead to improved inhibition of inflammatory markers in vitro, suggesting a pathway for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycle Variations
Pyrazole vs. Pyrimidine/Thiazole/Quinazoline
- N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (): Replaces one pyrazole with a thiazole ring.
- 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (): Features a pyrimidine core. Pyrimidines are larger and more planar, often favoring π-π stacking in biological targets, unlike the pyrazole’s compact structure .
- Quinazolin-4-amine derivatives (): The quinazoline core increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to bis-pyrazoles .
Substituent Analysis
Amine Substituents
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): A cyclopropyl group replaces the isopropyl substituent.
- (1-Phenyl-1H-pyrazol-4-yl)methylamine (): The phenyl group introduces aromaticity, enhancing hydrophobic interactions but increasing metabolic susceptibility via cytochrome P450 oxidation .
Methylene Bridge Modifications
Physical Properties
*Calculated based on molecular formula.
Challenges
- Low Yields : Many analogs (e.g., 17.9% in ) suffer from moderate yields due to steric hindrance from substituents like isopropyl groups .
- Stereochemical Complexity : Compounds with multiple chiral centers (e.g., ) require advanced separation techniques, though the target compound lacks such complexity .
Biological Activity
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, a compound with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
The compound's structure can be described as follows:
- IUPAC Name : N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Molecular Weight : 155.23 g/mol
- CAS Number : 1015846-23-7
| Property | Value |
|---|---|
| Molecular Formula | C8H15N3 |
| Molecular Weight | 155.23 g/mol |
| IUPAC Name | N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
| InChI Key | NCQZOTZKSQUJRS-UHFFFAOYSA-N |
| Appearance | Liquid |
| Storage Temperature | Room Temperature (RT) |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, with a GI50 range of . This suggests that the compound may inhibit cancer cell growth effectively.
The mechanism behind its anticancer activity involves the inhibition of cyclin-dependent kinases (CDKs). For instance, a derivative of this compound showed potent CDK2 inhibitory activity with a value of , indicating high selectivity over other CDKs . Furthermore, it was observed that the compound reduced the phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest in the S and G2/M phases and inducing apoptosis in ovarian cancer cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and side chains can significantly affect potency and selectivity against targeted enzymes or receptors.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Sub-micromolar GI50 against cancer cell lines | |
| CDK Inhibition | Potent CDK2 inhibitor () | |
| Antimicrobial | Potential based on related compounds |
Case Study 1: Anticancer Efficacy
A study conducted on ovarian cancer cells demonstrated that this compound effectively induced apoptosis and cell cycle arrest. The findings suggest a promising avenue for further development into a therapeutic agent for cancer treatment.
Case Study 2: Structural Analysis
Crystal structure analysis of related compounds revealed critical bonding interactions that contribute to their biological efficacy. Understanding these interactions can aid in the design of more potent derivatives .
Q & A
Basic: What are the standard synthetic routes for N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine?
Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example:
Step 1 : React 1-(propan-2-yl)-1H-pyrazol-4-amine with a halogenated intermediate (e.g., 4-(chloromethyl)-1-methyl-1H-pyrazole) under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO or DMF .
Step 2 : Optimize coupling efficiency using copper(I) catalysts (e.g., CuBr) at 35–50°C for 24–48 hours .
Purification : Employ liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (ethyl acetate/hexane gradients) .
Key challenges include regioselectivity of the pyrazole ring and minimizing byproducts. Yield improvements (e.g., 17–82% in similar compounds) require careful stoichiometry and inert atmospheres .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXD for structure solution and SHELXL for refinement) is standard . Workflow:
Data Collection : High-resolution diffraction data (Mo/Kα radiation, λ = 0.71073 Å).
Phasing : Direct methods for small molecules; Patterson maps for heavy atoms.
Refinement : Anisotropic displacement parameters and hydrogen bonding analysis.
Validation : R-factor (<5%) and goodness-of-fit (GOF ≈1.0) metrics ensure accuracy .
For disordered regions (common in flexible alkyl chains), use PART instructions in SHELXL to model alternate conformations .
Basic: What in vitro assays are used for preliminary biological activity screening?
Methodological Answer:
Antimicrobial Activity :
- Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Fungal models (e.g., C. albicans) in RPMI-1640 medium .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2) at 10–100 µM concentrations .
Controls: Positive (e.g., ciprofloxacin for antimicrobials) and vehicle (DMSO <1%) .
Advanced: How to resolve contradictions between crystallographic data and computational modeling?
Methodological Answer:
Discrepancies (e.g., bond lengths, torsional angles) arise from:
- Static vs. Dynamic Structures : X-ray captures time-averaged conformations, while DFT models gas-phase minima.
- Solution :
- Validate computational models with Hirshfeld surface analysis to compare experimental/predicted intermolecular interactions .
- Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology .
- Cross-check with spectroscopic data (e.g., NMR coupling constants for conformational analysis) .
If clashes persist, re-refine X-ray data with alternative software (e.g., Olex2) or test twinning corrections in SHELXL .
Advanced: How to optimize reaction conditions for higher enantiomeric purity?
Methodological Answer:
Chiral Catalysts : Use palladium/copper complexes with BINAP or Josiphos ligands for asymmetric coupling .
Solvent Screening : Test chiral solvents (e.g., (R)- or (S)-limonene) or additives (e.g., DIPEA) to enhance stereocontrol .
Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
DOE (Design of Experiments) : Apply Taguchi methods to optimize temperature, catalyst loading, and solvent polarity .
For scale-up, transition from batch to flow chemistry with immobilized catalysts to maintain ee >90% .
Advanced: What strategies mitigate oxidative degradation during storage?
Methodological Answer:
Stability Studies :
- Accelerated testing (40°C/75% RH for 6 months) with HPLC-UV monitoring.
- Identify degradation products via LC-MS (e.g., oxidation at the propan-2-yl group) .
Formulation :
- Lyophilization with cryoprotectants (trehalose, mannitol) for long-term storage.
- Antioxidants (e.g., BHT at 0.01% w/w) in amber vials under nitrogen .
Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) at degradation-prone sites .
Advanced: How to study target binding interactions using biophysical methods?
Methodological Answer:
Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips; measure KD values via concentration-dependent response units .
Isothermal Titration Calorimetry (ITC) : Directly quantify ΔH, ΔS, and stoichiometry in buffer (e.g., PBS, pH 7.4) .
Molecular Dynamics (MD) : Simulate ligand-receptor complexes (AMBER/CHARMM force fields) for >100 ns to assess binding stability .
Cryo-EM : For large complexes (e.g., ribosomes), resolve binding pockets at 3–4 Å resolution .
Advanced: How to address solubility issues in biological assays?
Methodological Answer:
Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
Prodrug Design : Introduce phosphate or acetate esters cleaved in vivo by esterases .
Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) or polymeric nanoparticles (PLGA) .
pH Adjustment : For ionizable amines, prepare buffers at pH < pKa (e.g., citrate buffer, pH 4.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
